molecular formula C9H10ClF2NO2 B8126380 [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride

Cat. No.: B8126380
M. Wt: 237.63 g/mol
InChI Key: IVHNCFVXEQBPBL-UHFFFAOYSA-N
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Description

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride is a chemical compound characterized by the presence of a difluorobenzo dioxole ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole oxides, while reduction may produce difluorobenzo dioxole alcohols.

Scientific Research Applications

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole ring and methylamine group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride
  • ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride

Uniqueness

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride is unique due to its specific structural features, such as the difluorobenzo dioxole ring and the methylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHNCFVXEQBPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OC(O2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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